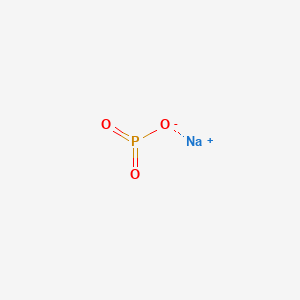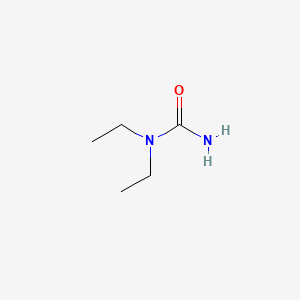
2-Methyl-2-phenylbutanoic acid
Overview
Description
2-Methyl-2-phenylbutanoic acid, also known as α-methylphenylacetic acid, is a carboxylic acid that belongs to the class of aromatic compounds. It is a white crystalline powder with a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol. This compound is widely used in the field of pharmaceuticals, particularly as a starting material for the synthesis of various drugs.
Scientific Research Applications
Quantum Computational and Spectroscopic Studies
2-Methyl-2-phenylbutanoic acid (2MPBA) has been studied using density functional theory (DFT) calculations, FT-IR, FT-Raman, and UV–Visible spectra. These studies help understand the molecular geometry, vibrational frequencies, donor-acceptor interactions, and nonlinear optical (NLO) properties of 2MPBA. The molecule's visual bio-active areas are estimated through Molecular Electrostatic Potential (MEP), and its thermodynamic properties like heat capacity, entropy, and enthalpy have been calculated at different temperatures. This research aids in understanding the physical and chemical characteristics of 2MPBA, making it a potential candidate for various scientific applications including drug identification through molecular docking methods (Raajaraman, Sheela, & Muthu, 2019).
Biocatalytic Deracemisation
In the field of biocatalysis, 2MPBA has been studied for its potential in deracemisation processes. For instance, biocatalytic deracemisation of the racemic ethyl ester of 2-hydroxy-4-phenylbutanoic acid, closely related to 2MPBA, results in high yields of the (S)-enantiomer. This process is carried out using whole cells of Candida parapsilosis, demonstrating the potential of 2MPBA in stereoselective synthesis and its application in pharmaceuticals (Chadha & Baskar, 2002).
Synthesis of Optically Active Compounds
2MPBA and its derivatives are used in synthesizing optically active compounds. An efficient synthesis of N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids has been reported, indicating the compound's usefulness in creating peptide bond isosteres and other complex molecules. This synthesis involves hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate, demonstrating the versatility of 2MPBA in organic synthesis (May & Abell, 1999).
Application in Analytical Chemistry
2MPBA has been applied in analytical chemistry, especially in the detection of microcystins (MCs) in environmental samples. One method involves Lemieux oxidation to convert MCs into 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB). This method, combined with solid-phase microextraction gas chromatography-mass spectrometry (SPME-GC/MS), allows for effective detection and quantification of total MCs in biological matrices like fish tissues. This shows the potential of 2MPBA derivatives in environmental monitoring and food safety (Suchy & Berry, 2012).
Biosynthetic Studies in Fruits
Research involving 2MPBA extends to biosynthetic studies in fruits. For example, studies have investigated the biosynthetic origins and interconversions of 2-methylbutyl and 2-methylbutanoate esters in apples. This research provides insights into the aroma compounds' biosynthesis in fruits, highlighting the role of compounds like 2MPBA in understanding flavor chemistry and plant biochemistry (Rowan et al., 1996).
Mechanism of Action
Target of Action
It’s known that many carboxylic acids interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
As a carboxylic acid, it may participate in hydrogen bonding and ionic interactions with its targets, leading to changes in the conformation or activity of these targets .
Biochemical Pathways
It’s known that carboxylic acids can participate in various biochemical reactions, including the krebs cycle and fatty acid metabolism .
Pharmacokinetics
Metabolism would likely occur in the liver, and excretion would likely be through the kidneys .
Result of Action
Carboxylic acids can influence the ph of their environment, potentially affecting enzyme activity and cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methyl-2-phenylbutanoic acid. For example, a low pH could protonate the carboxyl group, affecting its ability to interact with targets .
properties
IUPAC Name |
2-methyl-2-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-11(2,10(12)13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZLDUPVMGWZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295621 | |
| Record name | α-Ethyl-α-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51018-80-5, 828-41-1 | |
| Record name | α-Ethyl-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51018-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 2-methyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC133936 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Ethyl-α-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















